5-(4-Benzyloxyphenyl)-3-methylphenol
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Overview
Description
5-(4-Benzyloxyphenyl)-3-methylphenol is an organic compound characterized by a phenolic structure with a benzyloxy group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzyloxyphenyl)-3-methylphenol typically involves the reaction of 4-benzyloxybenzaldehyde with a suitable phenol derivative under specific conditions. One common method includes the use of a base-catalyzed reaction to facilitate the formation of the desired product. The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzyloxyphenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzyloxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
5-(4-Benzyloxyphenyl)-3-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Benzyloxyphenyl)-3-methylphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole: Used in the synthesis of bazedoxifene, a selective estrogen receptor modulator.
4-Benzyloxyphenylacetic acid: Utilized in various chemical syntheses and applications.
Uniqueness
5-(4-Benzyloxyphenyl)-3-methylphenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzyloxy group and a phenolic structure makes it a versatile compound in both synthetic and applied chemistry .
Properties
IUPAC Name |
3-methyl-5-(4-phenylmethoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-15-11-18(13-19(21)12-15)17-7-9-20(10-8-17)22-14-16-5-3-2-4-6-16/h2-13,21H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNLHONNZGQHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684060 |
Source
|
Record name | 4'-(Benzyloxy)-5-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-52-3 |
Source
|
Record name | 4'-(Benzyloxy)-5-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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